molecular formula C11H12O2S2 B8310814 5-Dimethoxymethyl-2,2'-bithiophene

5-Dimethoxymethyl-2,2'-bithiophene

Cat. No. B8310814
M. Wt: 240.3 g/mol
InChI Key: NWNYBYWMBKIBMY-UHFFFAOYSA-N
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Patent
US05741811

Procedure details

Trimethyl orthoformate (7.5 ml) and montmorillonite K-10 (5.0 g) (Aldrich Chem. Co., Milwaukee, Wis.) were mixed and stirred at room temperature for 10 minutes. A solution of 5-formyl-2,2'-bithiophene (5.0 g) (Aldrich Chem. Co., Milwaukee, Wis.) in n-hexane (10 ml) was added and was stirred at room temperature. The reaction was monitored with thin layer chromatography until the reaction was completed. Montmorillonite K-10 was filtered. The filtrate was added to a saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate (15 ml×3). The extract was washed with brine, dried over anhydrous magnesium sulfate and concentrated to give light yellowish oily product (6.4 g).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](OC)([O:4][CH3:5])[O:2][CH3:3].O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].C([C:28]1[S:32][C:31]([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)=[CH:30][CH:29]=1)=O>CCCCCC>[CH3:3][O:2][CH:1]([O:4][CH3:5])[C:28]1[S:32][C:31]([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)=[CH:30][CH:29]=1 |f:1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
5 g
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=CC=C(S1)C=1SC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
Montmorillonite K-10 was filtered
ADDITION
Type
ADDITION
Details
The filtrate was added to a saturated sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 ml×3)
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=CC=C(S1)C=1SC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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